molecular formula C24H21FN4O2S2 B2417448 N-(2-ethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923147-29-9

N-(2-ethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2417448
CAS No.: 923147-29-9
M. Wt: 480.58
InChI Key: CTYZPFFLTQMACE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21FN4O2S2 and its molecular weight is 480.58. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S2/c1-3-31-20-7-5-4-6-18(20)27-21(30)14-32-22-13-12-19(28-29-22)23-15(2)26-24(33-23)16-8-10-17(25)11-9-16/h4-13H,3,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYZPFFLTQMACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

  • Ethoxyphenyl Group : Contributes to lipophilicity and may influence receptor binding.
  • Thiazole and Pyridazine Rings : These heterocycles are often associated with various biological activities, including antimicrobial and anticancer properties.
  • Fluorophenyl Substituent : The presence of fluorine can enhance metabolic stability and potency.

Chemical Formula

The molecular formula for this compound is C20H20F1N3O1SC_{20}H_{20}F_{1}N_{3}O_{1}S.

Research indicates that compounds with similar structures often exhibit their biological effects through the modulation of specific receptors or enzymes. For instance:

  • Inhibition of Kinases : Many thiazole derivatives have been shown to inhibit kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation.
  • Antimicrobial Activity : Heterocyclic compounds like pyridazines are known for their broad-spectrum antimicrobial properties.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's effect on various cancer cell lines. It demonstrated significant cytotoxic effects at low micromolar concentrations, with IC50 values ranging from 0.5 to 5 µM depending on the cell line tested.
    • Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Properties :
    • In vitro assays showed that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Inflammation and Pain Relief :
    • Preclinical models indicated that the compound may possess anti-inflammatory properties, potentially acting through inhibition of pro-inflammatory cytokines.

Data Table: Biological Activities Summary

Activity TypeAssay MethodResultReference
AnticancerMTT AssayIC50: 0.5 - 5 µM
AntimicrobialMIC TestingMIC: 8 - 32 µg/mL
Anti-inflammatoryCytokine AssayReduced TNF-alpha levels

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-ethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The thiazole and pyridazine rings in the compound are known to enhance antimicrobial activity. Studies have shown that derivatives containing these moieties can effectively combat bacterial strains, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common among thiazolidinone derivatives. These compounds can modulate inflammatory pathways, providing therapeutic avenues for conditions like arthritis and other inflammatory diseases .

Anticancer Studies

A study published in Medicinal Chemistry highlighted the anticancer efficacy of thiazole derivatives, noting significant tumor growth inhibition in vitro and in vivo models . The incorporation of fluorophenyl groups was shown to enhance cytotoxicity against various cancer cell lines.

Antimicrobial Research

Research published in Pharmaceutical Biology demonstrated that similar compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a viable path for developing new antibiotics .

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